molecular formula C2H3O5P-2 B1226001 Acetyl phosphate(2-)

Acetyl phosphate(2-)

Cat. No.: B1226001
M. Wt: 138.02 g/mol
InChI Key: LIPOUNRJVLNBCD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl phosphate(2-) is an acyl monophosphate(2-). It has a role as a bacterial metabolite. It is a conjugate base of an acetyl phosphate(1-).

Properties

Molecular Formula

C2H3O5P-2

Molecular Weight

138.02 g/mol

IUPAC Name

acetyl phosphate

InChI

InChI=1S/C2H5O5P/c1-2(3)7-8(4,5)6/h1H3,(H2,4,5,6)/p-2

InChI Key

LIPOUNRJVLNBCD-UHFFFAOYSA-L

SMILES

CC(=O)OP(=O)([O-])[O-]

Canonical SMILES

CC(=O)OP(=O)([O-])[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetyl phosphate was prepared by dissolving 400 ml of 85%-phosphoric acid (6 moles of phosphoric acid) in about 4 liters of ethyl acetate. To this was added 1.2 liters (12 mols) of acetic anhydride (the amount needed to yield a molar ratio of 2:1 for acetic anhydride to phosphoric acid). This operation was carried out with gentle stirring while maintaining the temperature at 5° C. for 30 minutes. Thereafter, the stirring was continued for 2 hours while keeping the temperature at 5° C. At the end of this time, 4.5 liters of water were added, and the mixture neutralized by adding 500 g of sodium bicarbonate. The aqueous layer containing sodium acetyl phosphate was removed. About 5 liters of aqueous sodium acetyl phosphate solution was obtained. To this aqueous acetyl phosphate solution was added an approximately equal amount of ethyl acetate. This combination was agitated, and the aqueous layer separated. This washing treatment with ethyl acetate was repeated several times. Ultimately, approximately 5 liters of an aqueous solution of containing approximately 900 mM sodium acetyl phosphate was obtained. This sodium acetyl phosphate solution was frozen for storage.
Quantity
6 mol
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
1.2 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetyl phosphate(2-)
Reactant of Route 2
Acetyl phosphate(2-)
Reactant of Route 3
Acetyl phosphate(2-)
Reactant of Route 4
Acetyl phosphate(2-)
Reactant of Route 5
Acetyl phosphate(2-)

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